Product packaging for Ethyl thieno[2,3-b]pyrazine-6-carboxylate(Cat. No.:CAS No. 59944-77-3)

Ethyl thieno[2,3-b]pyrazine-6-carboxylate

Cat. No.: B2712252
CAS No.: 59944-77-3
M. Wt: 208.24
InChI Key: BPEISRFZSPQOLU-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Contemporary Chemical Synthesis and Discovery

Fused heterocyclic systems are complex molecular architectures where two or more heterocyclic rings share a common edge. These structures are of paramount importance in the field of medicinal chemistry and materials science. Their significance stems from the unique three-dimensional arrangements and electronic properties conferred by the fusion of different ring systems. fiveable.me This structural complexity allows for specific interactions with biological targets, making them privileged scaffolds in drug design.

Many pharmaceuticals owe their therapeutic effects to the presence of a fused heterocyclic core. fiveable.me These frameworks serve as the foundation for a wide array of bioactive compounds, exhibiting activities such as anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The versatility of these systems allows chemists to synthesize a diverse range of derivatives, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize drug efficacy and minimize side effects. fiveable.me

The Thieno[2,3-b]pyrazine (B153567) Scaffold: A Focus on its Research Relevance

Within the vast landscape of fused heterocycles, the thieno[2,3-b]pyrazine scaffold has emerged as a particularly interesting and valuable framework. This bicyclic system consists of a thiophene (B33073) ring fused to a pyrazine (B50134) ring. The combination of a sulfur-containing thiophene and a nitrogen-containing pyrazine imparts distinct electronic characteristics to the molecule. The specific arrangement of heteroatoms in the thieno[2,3-b]pyrazine system influences its electronic and optical properties, distinguishing it from its isomers like thieno[3,2-b]pyrazine and thieno[3,4-b]pyrazine (B1257052).

The thieno[2,3-b]pyrazine core is a key component in the development of novel therapeutic agents and functional organic materials. For instance, derivatives of this scaffold have been investigated for their potential as B-Raf inhibitors, a target in cancer therapy. google.com Furthermore, the thieno[2,3-b]pyrazine framework serves as a versatile building block for the synthesis of more complex molecules, including tricyclic and tetracyclic lactone derivatives with potential antitumor and antiparasitic activities. mdpi.com

Scope and Objectives of Academic Inquiry into Ethyl thieno[2,3-b]pyrazine-6-carboxylate

This article focuses specifically on This compound , a key derivative of the thieno[2,3-b]pyrazine scaffold. The primary objective is to provide a detailed overview of the synthesis, chemical properties, and research applications of this compound. By examining the existing scientific literature, this review aims to highlight the role of this compound as a crucial intermediate in the synthesis of novel compounds with potential biological and material science applications.

The academic inquiry into this specific ester is driven by its utility as a starting material for further chemical modifications. The ester functional group at the 6-position of the thieno[2,3-b]pyrazine ring system provides a reactive handle for a variety of chemical transformations. These transformations allow for the introduction of diverse functional groups and the construction of more elaborate molecular architectures, paving the way for the discovery of new chemical entities with desired properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2S B2712252 Ethyl thieno[2,3-b]pyrazine-6-carboxylate CAS No. 59944-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl thieno[2,3-b]pyrazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-2-13-9(12)7-5-6-8(14-7)11-4-3-10-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEISRFZSPQOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=CN=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Complex Chemical Transformations of Ethyl Thieno 2,3 B Pyrazine 6 Carboxylate and Its Analogues

Strategies for the Elaboration and Modification of the Thieno[2,3-b]pyrazine (B153567) Core

Modification of the thieno[2,3-b]pyrazine nucleus is predominantly achieved through cross-coupling reactions, which allow for the introduction of a wide array of substituents onto the heterocyclic ring. These transformations are key to building molecular complexity and tuning the physicochemical properties of the resulting derivatives. The primary precursors for these modifications are halogenated thieno[2,3-b]pyrazines, such as methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate, a close analogue of the ethyl ester. nih.govnih.gov

The creation of new carbon-carbon bonds on the thieno[2,3-b]pyrazine core is a fundamental strategy for synthesizing complex derivatives. This is often accomplished using palladium-catalyzed cross-coupling reactions, which are highly efficient for this purpose. wikipedia.orglibretexts.org

The Sonogashira reaction is a powerful and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction has been effectively applied to the thieno[2,3-b]pyrazine system to introduce ethynyl-linked substituents.

Research has demonstrated the successful coupling of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with various terminal (hetero)arylalkynes. mdpi.comnih.gov These reactions are typically performed using a Pd/Cu catalytic system with an amine base like triethylamine (B128534) (Et₃N) in a solvent such as N,N-dimethylformamide (DMF). nih.gov This methodology provides a direct route to a range of 7-alkynylthieno[2,3-b]pyrazine derivatives, which can serve as precursors for further synthetic transformations, such as intramolecular cyclizations to form tricyclic lactones. mdpi.comnih.gov The yields for these coupling reactions are generally good, as detailed in the table below.

Table 1: Sonogashira Coupling of Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with Terminal Alkynes mdpi.com

Alkyne PartnerProductYield (%)
PhenylacetyleneMethyl 7-(phenylethynyl)thieno[2,3-b]pyrazine-6-carboxylate65
4-EthynylanisoleMethyl 7-[(4-methoxyphenyl)ethynyl]thieno[2,3-b]pyrazine-6-carboxylate75
4-EthynyltolueneMethyl 7-(p-tolylethynyl)thieno[2,3-b]pyrazine-6-carboxylate55
4-EthynylbenzonitrileMethyl 7-[(4-cyanophenyl)ethynyl]thieno[2,3-b]pyrazine-6-carboxylate95

Beyond the Sonogashira coupling, other transition metal-catalyzed reactions have been explored for C-C bond formation on the thieno[2,3-b]pyrazine core. One notable example involves a Rhodium(III)-catalyzed formal [4+2] cycloaddition. mdpi.com This process occurs between thieno[2,3-b]pyrazine carboxylic acids and internal alkynes, initiated by C-H activation where the carboxylic acid group acts as a directing group. mdpi.com This strategy has been used to synthesize disubstituted tricyclic lactones fused to the thieno[2,3-b]pyrazine system. mdpi.com

Additionally, while not demonstrated specifically on ethyl thieno[2,3-b]pyrazine-6-carboxylate itself, Suzuki cross-coupling reactions represent a highly viable and investigated strategy for C-C bond formation on similar heterocyclic systems. The Suzuki coupling, which pairs an organoboron compound with an organohalide, is a cornerstone of modern organic synthesis and has been used to prepare 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, indicating its potential applicability for arylating the thieno[2,3-b]pyrazine core. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for forming carbon-nitrogen bonds. libretexts.orgyoutube.com It has been extensively utilized to synthesize arylamino and heteroarylamino derivatives of the thieno[2,3-b]pyrazine core, which are of significant interest in medicinal chemistry. mdpi.comnih.gov

The Buchwald-Hartwig reaction has been successfully employed to synthesize a series of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates. mdpi.comnih.gov The reaction involves the Pd-catalyzed coupling of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with a variety of (hetero)arylamines. mdpi.comnih.gov This methodology has proven to be robust, affording the desired C-N coupled products in yields ranging from good to quantitative (50% to 100%). mdpi.comnih.gov The reaction's versatility allows for the introduction of a diverse range of substituted anilines and other heteroaromatic amines onto the 7-position of the thieno[2,3-b]pyrazine ring. mdpi.com

Table 2: Buchwald-Hartwig Amination of Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate mdpi.comnih.gov

Amine PartnerProductYield (%)
o-AnisidineMethyl 7-[(2-methoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate65
m-AnisidineMethyl 7-[(3-methoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate80
2,4-DimethoxyanilineMethyl 7-[(2,4-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylateQuantitative
2-FluoroanilineMethyl 7-[(2-fluorophenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate82
4-FluoroanilineMethyl 7-[(4-fluorophenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate70

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. researchgate.netwuxiapptec.com Research into the synthesis of 7-amino-thieno[2,3-b]pyrazine derivatives has shown that reaction conditions must be adapted based on the electronic properties of the coupling partners. mdpi.comnih.gov

For instance, different combinations of palladium sources (e.g., Pd₂(dba)₃), ligands, and solvents were employed to optimize yields. mdpi.com The development of bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald-type ligands (e.g., Xantphos), has been crucial for improving reaction efficiency, as they help stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. mdpi.comyoutube.com The choice of base is also critical, with common options including sodium tert-butoxide (NaOtBu), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). researchgate.net In the synthesis of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, specific conditions were developed for different substrates. For example, "reaction conditions A" might involve Pd₂(dba)₃ and a specific ligand in toluene, while "reaction conditions B" could use a different ligand/solvent combination to accommodate a different class of amine nucleophiles. mdpi.comnih.gov This tailored approach ensures optimal reactivity and yield for a broad scope of substrates. mdpi.com

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization and annulation reactions are powerful strategies for constructing complex, fused-ring systems from simpler precursors. These transformations are instrumental in building molecular complexity in a single step, often with high atom economy and stereocontrol.

A notable advancement in the synthesis of tricyclic lactone derivatives of thieno[2,3-b]pyrazine involves a tandem one-pot reaction that combines a Sonogashira cross-coupling with a 6-endo-dig lactonization. nih.gov This methodology has been successfully applied to 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid, which, upon reaction with various terminal alkynes, yields tricyclic lactones in good yields. nih.gov

The process begins with a Pd/Cu-catalyzed Sonogashira coupling of the bromo-thienopyrazine carboxylic acid with a terminal alkyne. This is immediately followed by an electrophile-promoted nucleophilic cyclization, where the carboxylic acid group attacks the newly installed alkyne moiety. nih.gov This 6-endo-dig cyclization exclusively forms the tricyclic lactone products. nih.gov Research has shown that this tandem approach provides better yields compared to a stepwise process where the Sonogashira ester products are first isolated and then subjected to cyclization conditions. nih.gov

Reactant 1Reactant 2ProductYieldReference
7-bromothieno[2,3-b]pyrazine-6-carboxylic acid(Hetero)arylalkynes6-endo-dig tricyclic lactones50-63% nih.gov

This table summarizes the yields of the tandem one-pot Sonogashira coupling and 6-endo-dig lactonization reaction.

Rhodium(III)-catalyzed reactions involving C-H activation have emerged as a powerful tool for the synthesis of complex polycyclic aromatic compounds. In the context of thieno[2,3-b]pyrazine analogues, this strategy has been employed to construct disubstituted tetracyclic lactones. nih.gov Specifically, a Rh(III)-catalyzed formal [4+2] cycloaddition between thieno[2,3-b]quinoline-2-carboxylic acid and internal alkynes has been demonstrated. nih.govresearchgate.net

This transformation is triggered by C-H activation, with the carboxylic acid group acting as a directing group to guide the rhodium catalyst to a specific C-H bond. researchgate.net The subsequent oxidative annulation with an internal alkyne proceeds in a formal [4+2] manner to afford the tetracyclic lactone architecture. researchgate.net This method provides a rapid and efficient route to assemble complex fused systems that would be challenging to access through traditional methods. researchgate.net

Halocyclization reactions provide another effective route to fused ring systems incorporating a halogen atom, which can serve as a handle for further functionalization. In the synthesis of halogenated tricyclic lactones derived from thienopyrazines, halocyclization has been successfully implemented. nih.gov This strategy typically involves the use of a copper halide (CuX) and a halogen source like N-halosuccinimide (NXS). nih.gov The reaction proceeds through the electrophilic activation of an alkyne by the halogen species, followed by the intramolecular attack of a nucleophile, in this case, the carboxylate group, to form the fused heterocyclic ring system.

Nucleophilic and Electrophilic Functionalization of the Pyrazine (B50134) Ring

The pyrazine ring within the thieno[2,3-b]pyrazine scaffold is susceptible to both nucleophilic and electrophilic attack, allowing for a wide range of functionalization reactions. These transformations are key to modifying the electronic properties and biological activities of the core structure.

The reaction of this compound and its analogues with nucleophiles like hydrazine (B178648) hydrate (B1144303) is a common method for the synthesis of carbohydrazides. researchgate.net These carbohydrazides are versatile intermediates for the construction of various heterocyclic systems. For instance, the reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate leads to the corresponding 3-aminothieno[2,3-b]pyridine-2-carbohydrazide. researchgate.net

These carbohydrazides can be further reacted with orthoesters to construct fused pyrimidine (B1678525) rings. This cyclocondensation reaction is a valuable tool for accessing more complex heterocyclic frameworks, such as pyridothienopyrimidines. researchgate.net

ReactantReagentProductReference
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylateHydrazine Hydrate3-Aminothieno[2,3-b]pyridine-2-carbohydrazide researchgate.net
3-Aminothieno[2,3-b]pyridine-2-carbohydrazideOrthoestersPyridothienopyrimidines researchgate.net

This table outlines the transformation of the ethyl carboxylate to a carbohydrazide (B1668358) and its subsequent cyclization.

The carboxylate and amine functionalities on the thieno[2,3-b]pyrazine ring system are pivotal for a variety of chemical transformations. The amine group can undergo reactions with electrophilic reagents, while the carboxylate can be modified through standard ester chemistry.

For example, Pd-catalyzed C-N Buchwald-Hartwig cross-coupling reactions have been utilized to synthesize novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates. nih.govmdpi.com This reaction can be performed by coupling methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate with (hetero)aryl halides or by reacting methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines. nih.gov These reactions often proceed in good to excellent yields, demonstrating the versatility of this method for introducing diverse aryl and heteroaryl substituents at the 7-position. nih.gov

The nature of the substituents on the thieno[2,3-b]pyridine (B153569) core can influence the reaction pathways. For instance, noncatalyzed, regio- and stereoselective hypochlorite (B82951) oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides can lead to unexpected oxidative dimerization products, with the reaction outcome being dependent on the solvent used. nih.gov

Synthesis of Novel Fused Heterocyclic Architectures Derived from Thieno[2,3-b]pyrazine

The thieno[2,3-b]pyrazine scaffold serves as a versatile platform for the construction of more complex, fused heterocyclic systems. Through strategic functionalization and cyclization reactions, a variety of novel molecular architectures with potential applications in medicinal chemistry and materials science can be accessed. This section details the synthetic methodologies employed to construct pyrazinothienopyrimidine systems, triazolothieno[2,3-b]pyrazine carboxylates, and complex lactone derivatives from this compound and its analogues.

Construction of Pyrazinothienopyrimidine Systems

The synthesis of pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines, a class of fused heterocyclic compounds with potential biological activity, can be achieved from precursors derived from this compound. A key intermediate for this transformation is 7-aminothieno[2,3-b]pyrazine-6-carbonitrile. The construction of the pyrimidine ring onto the thieno[2,3-b]pyrazine core typically involves the reaction of an ortho-amino-carbonitrile with a one-carbon synthon. mdpi.com

A plausible synthetic route commencing from this compound would first involve the introduction of an amino group at the C7 position. This can be accomplished through various methods, such as a Buchwald-Hartwig amination of a corresponding 7-halo derivative. Subsequently, the ethyl carboxylate at the C6 position needs to be converted into a carbonitrile group. This transformation can be achieved through a multi-step process involving hydrolysis of the ester to the carboxylic acid, followed by conversion to the primary amide, and subsequent dehydration to the nitrile.

Once the 7-aminothieno[2,3-b]pyrazine-6-carbonitrile intermediate is obtained, the pyrimidine ring can be constructed. For instance, reaction with formic acid or formamide (B127407) can lead to the formation of the pyrimidin-4-one or pyrimidin-4-amine ring, respectively, fused to the thieno[2,3-b]pyrazine system. mdpi.com An alternative approach involves the use of Viehe's salt (N,N-dimethyldichloromethyleniminium chloride) to form a chloro-pyrimidine derivative, which can then be further functionalized.

A representative reaction for the pyrimidine ring formation is outlined in the table below.

ReactantReagentProductReference
7-aminothieno[2,3-b]pyridine-6-carbonitrileFormic acid7-(2-thienyl)-3-hydropyrimidino[4',5':4,5]thieno[2,3-b]pyridine-4-one mdpi.com
7-aminothieno[2,3-b]pyridine-6-carbonitrileFormamide7-(2-thienyl)pyrimidine[4',5':4,5]thieno[2,3-b]pyridine-4-ylamine mdpi.com

These methodologies provide a framework for the synthesis of diverse pyrazinothienopyrimidine derivatives, allowing for the introduction of various substituents on the newly formed pyrimidine ring, which can be valuable for structure-activity relationship studies.

Regioselective Synthesis of Triazolothieno[2,3-b]pyrazine Carboxylates

The synthesis of triazoles fused to the thieno[2,3-b]pyrazine core represents another important extension of this heterocyclic system. The construction of the triazole ring often proceeds from a carbohydrazide precursor, which can be readily prepared from this compound.

The initial step in this synthetic sequence is the reaction of this compound with hydrazine hydrate. researchgate.net This reaction typically proceeds under reflux in a suitable solvent like ethanol (B145695) to afford the corresponding thieno[2,3-b]pyrazine-6-carbohydrazide. It is important to note that the reaction of some ethyl carboxylates with hydrazine hydrate can sometimes lead to side products, and reaction conditions should be carefully controlled. mdpi.comnih.gov

With the carbohydrazide in hand, the triazole ring can be constructed through various cyclization strategies. For instance, reaction with formic acid can yield a triazolo[4,3-a]pyrazinone system. Alternatively, treatment with carbon disulfide in the presence of a base can lead to a mercapto-substituted triazole, which can be further functionalized. Reaction of the carbohydrazide with isothiocyanates provides thiosemicarbazide (B42300) intermediates that can be cyclized to form substituted triazoles.

The following table summarizes some common reagents used for the construction of a triazole ring from a carbohydrazide precursor.

PrecursorReagentFused Ring System
Heterocyclic carbohydrazideFormic acidTriazolone
Heterocyclic carbohydrazideCarbon disulfide / KOHMercapto-triazole
Heterocyclic carbohydrazideIsothiocyanatesSubstituted aminotriazole

The regioselectivity of these cyclization reactions is a crucial aspect, and the specific reaction conditions can influence the final product. The electronic nature of the thieno[2,3-b]pyrazine ring system can also play a role in directing the cyclization pathway.

Formation of Tricyclic and Tetracyclic Lactone Derivatives

The synthesis of tricyclic and tetracyclic lactones incorporating the thieno[2,3-b]pyrazine moiety has been a subject of significant research interest. These complex structures are often prepared via metal-catalyzed cross-coupling reactions followed by intramolecular cyclization. A common starting material for these syntheses is a halogenated derivative of this compound, such as methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate. mdpi.comnih.gov

One of the key synthetic strategies is the Sonogashira cross-coupling reaction. The coupling of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with various terminal alkynes in the presence of a palladium/copper catalyst system yields the corresponding 7-alkynyl derivatives. These Sonogashira products can then undergo intramolecular cyclization to form tricyclic lactones. mdpi.comnih.gov The cyclization is often promoted by a 6-endo-dig lactonization process. Interestingly, while the Sonogashira ester products can be isolated, a tandem one-pot reaction involving both the Sonogashira coupling and the lactonization of the corresponding carboxylic acid (obtained by hydrolysis of the ester) has been shown to provide better yields of the tricyclic lactones. mdpi.com

The following table presents a summary of the reaction conditions for the synthesis of tricyclic lactones.

Starting MaterialReactionKey ReagentsProductReference
Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylateSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Et3NMethyl 7-alkynylthieno[2,3-b]pyrazine-6-carboxylate mdpi.comnih.gov
7-bromothieno[2,3-b]pyrazine-6-carboxylic acidTandem Sonogashira Coupling and LactonizationTerminal alkyne, Pd/Cu catalystTricyclic lactone mdpi.com

Furthermore, tetracyclic lactones can be synthesized through a Rh(III)-catalyzed [4+2] cycloaddition. This reaction typically involves a thieno[2,3-b]quinoline-2-carboxylic acid and an internal alkyne, where the carboxylic acid group acts as a directing group to facilitate C-H activation. mdpi.com

Mechanistic Studies of Reaction Pathways and Intermediate Species

Understanding the reaction mechanisms and identifying key intermediate species are crucial for optimizing synthetic routes and designing novel transformations. For the synthesis of fused heterocyclic systems based on thieno[2,3-b]pyrazine, several mechanistic aspects have been considered.

In the formation of tricyclic lactones via the Sonogashira coupling and subsequent cyclization, the mechanism of the Sonogashira reaction itself is well-established, involving a catalytic cycle with oxidative addition, transmetalation, and reductive elimination steps. The subsequent 6-endo-dig lactonization is a key cyclization step. It has been observed that the direct cyclization of the Sonogashira ester product can be challenging, possibly due to the protonation of the pyrazine nitrogens under acidic conditions, which deactivates the system. nih.gov The use of the corresponding carboxylic acid as the starting material for the tandem reaction likely proceeds through a more favorable pathway where the carboxylate group participates in the cyclization.

The Rh(III)-catalyzed formal [4+2] cycloaddition for the synthesis of tetracyclic lactones is proposed to proceed through a C-H activation mechanism. mdpi.com The carboxylic acid group directs the rhodium catalyst to a specific C-H bond, leading to the formation of a rhodacycle intermediate. This intermediate then undergoes insertion of the alkyne and subsequent reductive elimination to form the new carbocyclic ring and regenerate the active catalyst.

Spectroscopic and Structural Analysis of this compound

The characterization of a chemical compound like this compound relies heavily on these analytical techniques to confirm its structure and purity. The absence of this foundational data in the public domain prevents a comprehensive and detailed analysis as outlined in the requested article structure.

For a thorough and scientifically accurate article on this specific compound, the acquisition and publication of its experimental spectroscopic data would be a necessary prerequisite. Such data would typically be generated during the synthesis and characterization process in a research or commercial laboratory setting. Without access to these primary research findings, any attempt to create the requested detailed article would be speculative and would not meet the required standards of scientific accuracy.

Therefore, while the structural framework for a detailed analysis has been provided, the essential factual content—the actual spectroscopic data—is not currently available to populate it.

Advanced Spectroscopic Characterization and Comprehensive Structural Assignment

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Photophysical Properties

The study of electronic absorption and emission is fundamental to understanding the photophysical nature of a molecule. This involves analyzing how the molecule absorbs light energy to promote electrons to higher energy states and how it subsequently dissipates that energy, potentially through the emission of light (fluorescence or phosphorescence).

The electronic absorption spectrum of a compound, obtained via UV-Vis spectroscopy, reveals the wavelengths of light it absorbs. These absorptions correspond to specific electronic transitions, typically π→π* and n→π* transitions in conjugated heterocyclic systems like thieno[2,3-b]pyrazines. The intensity of these absorptions is quantified by the molar extinction coefficient (ε), a measure of how strongly the compound absorbs light at a particular wavelength.

Despite the importance of this data, there is no specific experimental information available in the cited literature for the absorption maxima (λmax) and molar extinction coefficients for Ethyl thieno[2,3-b]pyrazine-6-carboxylate.

Table 1: Electronic Absorption Data for this compound

Solvent λmax (nm) Molar Extinction Coefficient (ε, M-1cm-1) Assignment

Fluorescence and luminescence spectroscopy investigate the emission of light from a molecule after it has been electronically excited. This provides information on the emissive properties of the compound, including the emission wavelength, quantum yield (the efficiency of the fluorescence process), and the lifetime of the excited state. These characteristics are crucial for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Currently, there is no published research detailing the fluorescence or other luminescence properties of this compound. Therefore, key parameters such as emission maxima, quantum yields, and excited-state lifetimes have not been determined.

Table 2: Fluorescence and Luminescence Data for this compound

Solvent Excitation λ (nm) Emission λ (nm) Quantum Yield (Φ) Lifetime (τ, ns)

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the molecular world, allowing for the prediction of various chemical and physical properties from the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) for Geometric and Electronic Structure Prediction

Density Functional Theory (DFT) has become a standard method for predicting the geometric and electronic structures of organic molecules due to its favorable balance of accuracy and computational cost. For the thieno[3,4-b]pyrazine (B1257052) core, a close isomer of the thieno[2,3-b]pyrazine (B153567) system, DFT calculations have been employed to optimize its ground-state geometry. Studies using the B3LYP exchange-correlation functional with correlation-consistent basis sets (cc-pVDZ, cc-pVTZ) have provided detailed predictions of bond lengths and angles. These theoretical data, when compared with experimental X-ray crystallography data of derivatives like 2,3-dimethyl-thieno[3,4-b]pyrazine, show good agreement, validating the chosen level of theory. Such calculations reveal a polyene-like character in the ground state of the thieno[3,4-b]pyrazine system, with a degree of bond localization within the pyrazine (B50134) moiety.

Table 1: Representative Theoretical vs. Experimental Data for a Related Thienopyrazine System

Parameter DFT Calculated Value Experimental (X-ray) Value
Bond Length (C=N) 1.33 Å 1.32 Å
Bond Length (C-S) 1.74 Å 1.73 Å
Bond Angle (C-S-C) 92.5° 92.2°

Note: Data presented is illustrative and based on studies of closely related thienopyrazine derivatives. Specific values for Ethyl thieno[2,3-b]pyrazine-6-carboxylate would require dedicated calculations.

Molecular Orbital Analysis and Electronic Density Distribution

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and electronic transitions.

For various pyrido[2,3-b]pyrazine (B189457) derivatives, DFT calculations have been used to determine the HOMO and LUMO energy levels and their corresponding energy gaps. These analyses reveal how substituent groups can modulate the electronic properties of the heterocyclic system. For instance, electron-donating or -withdrawing groups can raise or lower the FMO energies, thereby tuning the molecule's reactivity and spectral properties. A smaller HOMO-LUMO gap generally implies higher reactivity and is often associated with enhanced nonlinear optical (NLO) properties.

The electronic density distribution, visualized through molecular electrostatic potential (MEP) maps, indicates the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In thieno[2,3-b]pyrazine systems, the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and parts of the aromatic rings would exhibit positive potential. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition and binding to biological targets.

Simulation of Spectroscopic Properties

Theoretical calculations are instrumental in simulating and interpreting various spectroscopic data, including UV-Vis, IR, and NMR spectra. Time-dependent DFT (TD-DFT) is a widely used method for predicting electronic absorption spectra. For the thieno[3,4-b]pyrazine scaffold, TD-DFT calculations have been performed to understand its electronic transitions. These studies have successfully interpreted the experimental absorption spectra, assigning the observed bands to specific electronic excitations, such as π-π* transitions. The calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions, providing a theoretical basis for the observed photophysical properties.

Similarly, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. By comparing the calculated vibrational spectra with experimental data, a detailed assignment of the vibrational modes to specific bond stretches, bends, and torsions within the molecule can be achieved.

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful avenue for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For heterocyclic systems, theoretical studies can map out the energy landscape of a reaction pathway, calculating the activation energies associated with different steps. This is particularly useful for understanding the regioselectivity and stereoselectivity of reactions.

The synthesis of thieno[2,3-b]pyrazine derivatives often involves multi-step reaction sequences. For instance, the synthesis of tricyclic lactone derivatives of thieno[2,3-b]pyrazine involves a Pd/Cu-catalyzed Sonogashira cross-coupling followed by an intramolecular cyclization. While the experimental conditions for these reactions are reported, detailed computational studies on the reaction mechanism, including the structures and energies of the transition states for each step, are not extensively documented for this specific system.

Theoretical investigations could clarify the role of catalysts, predict the most favorable reaction pathways, and explain observed product distributions. For example, DFT calculations could be employed to model the oxidative addition, transmetalation, and reductive elimination steps in a palladium-catalyzed cross-coupling reaction to form a precursor to this compound. Such studies would provide fundamental insights into the reaction energetics and could guide the optimization of synthetic protocols.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a biological macromolecule (target), such as a protein or nucleic acid. These methods are fundamental in drug discovery and design.

Prediction of Ligand-Target Interactions (e.g., Enzyme Binding Sites)

Molecular docking simulations are employed to predict the preferred binding orientation and affinity of a ligand within the active site of a target protein. Thieno[2,3-b]pyrazine derivatives have been investigated for various biological activities, and docking studies on related scaffolds have provided insights into their potential mechanisms of action.

For example, in silico molecular docking has been performed on thieno[2,3-c]pyridine (B153571) derivatives against the heat shock protein 90 (Hsp90), a target in cancer therapy. These studies identified crucial molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and amino acid residues in the Hsp90 active site. Similarly, derivatives of thieno[2,3-d]pyrimidine (B153573) have been docked into the active sites of enzymes like dihydrofolate reductase to rationalize their antimicrobial activity.

While specific docking studies targeting this compound are not widely reported, its structural features suggest potential interactions with various biological targets. The pyrazine nitrogen atoms and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors, while the fused aromatic ring system can engage in hydrophobic and π-stacking interactions. Docking this compound into the binding sites of relevant enzymes, such as kinases or polymerases, could reveal its potential as an inhibitor and guide the design of more potent analogs. The results of such studies are typically presented in terms of a docking score, which estimates the binding affinity, and a detailed visualization of the binding pose, highlighting key intermolecular interactions.

Table 2: Key Intermolecular Interactions Predicted from Docking Studies of Related Thienopyrimidine Scaffolds

Type of Interaction Interacting Ligand Moiety Interacting Protein Residue (Example)
Hydrogen Bonding Pyrimidine (B1678525) Nitrogen Aspartic Acid, Serine
Hydrogen Bonding Carbonyl Oxygen Lysine, Arginine
Hydrophobic Interactions Thiophene (B33073) Ring Leucine, Valine, Isoleucine
π-π Stacking Fused Aromatic System Phenylalanine, Tyrosine, Tryptophan

Note: This table illustrates common interactions observed for similar heterocyclic systems and serves as a predictive guide for this compound.

Scientific Inquiry into this compound Remains Largely Uncharted in Computational Chemistry

A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the growing application of computational methods in chemical research, detailed studies focusing on the binding modes, interaction energies, and machine learning-based predictive models for this specific molecule are not publicly available.

While the synthesis of this compound has been documented, its deeper computational and theoretical characterization appears to be an unexplored area of research. This lack of data prevents a thorough analysis as outlined in the requested article structure.

Computational chemistry and theoretical investigations are pivotal in modern chemical science, offering insights into molecular behavior that are often difficult or impossible to obtain through experimental means alone. For many related heterocyclic compounds, such as thieno[2,3-d]pyrimidine and pyrido[2,3-b]pyrazine derivatives, researchers have successfully employed these techniques. Studies on these analogous compounds have explored their potential as anticancer and antimicrobial agents through methods like molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and Density Functional Theory (DFT) calculations. These investigations have helped to elucidate binding mechanisms, predict biological activity, and calculate important molecular properties like global electrophilicity.

However, a direct application or extrapolation of these findings to this compound would be scientifically unsound without specific studies on the target molecule itself. The subtle changes in the heterocyclic core and substituent groups can lead to significant differences in electronic structure, reactivity, and biological interactions.

The specific areas where research is currently lacking for this compound include:

Elucidation of Binding Modes and Interaction Energies: There are no published molecular docking or molecular dynamics simulation studies that detail how this compound might interact with biological targets.

Machine Learning Applications: The development of predictive models for the chemical reactivity or structure-activity relationships of this specific compound using machine learning algorithms has not been reported.

Analysis of Molecular Descriptors and Reactivity Indices: While DFT calculations could theoretically provide insights into properties like the global electrophilicity index, such studies specifically for this compound are absent from the literature.

Exploration of Biological Activities and Underlying Molecular Mechanisms Non Clinical Focus

Enzyme Inhibition Studies and Mechanistic Elucidation

Derivatives of thieno[2,3-b]pyrazine (B153567) have been identified as inhibitors of several key enzymes implicated in disease pathogenesis, particularly in the areas of oncology and inflammation.

Furthermore, certain thieno[2,3-b]pyrazine derivatives have been described as selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of the interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs), which are central to the innate immune response and inflammation.

In addition to kinase inhibition, the thieno[2,3-b]pyrazine scaffold has been utilized in the design of inhibitors for ubiquitin-specific proteases (USPs). USPs are deubiquitinating enzymes (DUBs) that play a critical role in protein turnover and signaling pathways by removing ubiquitin from substrate proteins. The dysregulation of USPs has been linked to various diseases, including cancer. Specifically, derivatives of thieno[2,3-b]pyrazine have been reported as inhibitors of USP28 and/or USP25, suggesting a potential therapeutic application in diseases where these enzymes are overactive.

The precise molecular interactions between ethyl thieno[2,3-b]pyrazine-6-carboxylate and its potential enzyme targets have not been detailed in available literature. However, for the broader class of thieno[2,3-b]pyrazine-based inhibitors, molecular modeling and structural biology studies have been employed to understand their binding modes. These studies are crucial for structure-activity relationship (SAR) analysis and for the rational design of more potent and selective inhibitors. For kinase inhibitors, interactions with the ATP-binding pocket, including hydrogen bonds with the hinge region and hydrophobic interactions with surrounding residues, are typically key determinants of inhibitory activity.

Antiproliferative and Antitumoral Activity in Cancer Cell Line Models (Mechanistic Insights)

Consistent with their role as enzyme inhibitors in key signaling pathways, thieno[2,3-b]pyrazine derivatives have demonstrated antiproliferative and antitumoral effects in various cancer cell line models.

Studies on derivatives of the thieno[2,3-b]pyrazine core have provided insights into their mechanisms of cellular growth inhibition. For instance, a novel 2-alkoxythieno[2,3-b]pyrazine derivative, DGG200064, was found to induce G2/M cell cycle arrest in a dose-dependent manner in HCT116 colorectal cancer cells. This indicates that the compound can halt cell division at the G2/M phase, thereby preventing the proliferation of cancer cells.

Another study on methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, which are structurally related to the subject compound, evaluated their antitumor potential against a panel of human tumor cell lines. The growth inhibitory (GI50) values for some of the most promising compounds are presented in the table below.

CompoundAGS (Gastric) GI50 (µM)CaCo-2 (Colorectal) GI50 (µM)MCF-7 (Breast) GI50 (µM)NCI-H460 (Lung) GI50 (µM)
Compound 2b11>150>150>150
Compound 2f1110>150>150
Compound 2g7.8>150>150>150

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. While some thieno[2,3-b]pyrazine derivatives have been shown to induce apoptosis in human tumor cell lines, the specific mechanisms can vary. In the case of the aforementioned methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, the most active compound against the AGS cell line (compound 2g) was found to cause cell death through a non-apoptotic mechanism, suggesting that alternative cell death pathways may be involved for certain derivatives within this chemical class. Further investigation into the effects of compounds 2b, 2f, and 2g on the AGS cell line's cell cycle profile and apoptosis induction was undertaken to better understand their mode of action.

Structure-Activity Relationships Correlating Chemical Features with Biological Potency

The biological potency of compounds derived from the thieno[2,3-b]pyrazine core is significantly influenced by the nature and position of various substituents. Research into this class of heterocyclic compounds has begun to delineate the structural requirements for antiparasitic activity. While specific studies on this compound are limited, investigations into closely related analogues, such as methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate and its derivatives, provide valuable insights into the structure-activity relationships (SAR).

A key strategy in the development of bioactive thieno[2,3-b]pyrazine derivatives has been the introduction of arylalkynyl groups at the C7 position of the heterocyclic core. This modification has been shown to be a viable approach for generating compounds with notable biological activity. The antiparasitic effects of these derivatives appear to be linked to the specific nature of the aryl group attached to the ethynyl (B1212043) spacer.

For instance, in a series of methyl 7-(arylethynyl)thieno[2,3-b]pyrazine-6-carboxylates, the substitution pattern on the phenyl ring of the arylethynyl moiety plays a crucial role in modulating the antiparasitic potency. The presence of electron-donating or electron-withdrawing groups, as well as their position on the phenyl ring, can lead to variations in the observed efficacy against different parasites. This suggests that the electronic and steric properties of the substituent are important determinants of biological activity.

Antiparasitic Activity Evaluation and Mechanism-of-Action Research

Derivatives of the thieno[2,3-b]pyrazine scaffold have demonstrated promising activity against kinetoplastid parasites, including Trypanosoma brucei, the causative agent of African trypanosomiasis, and Leishmania infantum, a causative agent of visceral leishmaniasis. In vitro screening of a series of compounds derived from methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate has identified several derivatives with significant antiparasitic efficacy. mdpi.com

Specifically, certain Sonogashira coupling products and their corresponding tricyclic lactone derivatives have exhibited inhibitory concentrations (IC50) in the low micromolar range against these parasites. mdpi.com For some of these compounds, the IC50 values were below 11 µM, indicating a potent effect on parasite viability. mdpi.com However, it is noteworthy that some of these derivatives also displayed a degree of cytotoxicity towards THP-1 derived macrophages, which is an important consideration in the evaluation of their therapeutic potential. mdpi.com

The following table summarizes the in vitro antiparasitic activity of selected thieno[2,3-b]pyrazine derivatives against the promastigote forms of L. infantum and the bloodstream forms of T. brucei.

CompoundDescriptionL. infantum IC50 (µM)T. brucei IC50 (µM)
Derivative AMethyl 7-(phenylethynyl)thieno[2,3-b]pyrazine-6-carboxylate> 2010.9 ± 1.2
Derivative BMethyl 7-((4-fluorophenyl)ethynyl)thieno[2,3-b]pyrazine-6-carboxylate11.4 ± 0.95.8 ± 0.5
Derivative C8-Phenyl-6H-pyrano[4',3':4,5]thieno[2,3-b]pyrazin-6-one> 20> 20
Derivative D8-(p-Tolyl)-6H-pyrano[4',3':4,5]thieno[2,3-b]pyrazin-6-one15.2 ± 1.58.7 ± 0.8

The precise molecular mechanisms through which thieno[2,3-b]pyrazine derivatives exert their antiparasitic effects are not yet fully elucidated. Current research has primarily focused on the synthesis and initial screening of these compounds to identify lead candidates with potent activity. While the efficacy of certain derivatives against T. brucei and L. infantum has been established, the specific parasitic targets that are modulated by these compounds remain a subject for future investigation. mdpi.com

The observed antiparasitic activity suggests that these compounds may interfere with essential biochemical pathways within the parasites. Potential mechanisms could involve the inhibition of key parasitic enzymes, disruption of cellular signaling cascades, or interference with metabolic processes that are vital for parasite survival and proliferation. Given the structural diversity of the active derivatives, it is possible that different compounds within this class may act through distinct mechanisms.

Further studies are warranted to identify the specific molecular targets of the most promising thieno[2,3-b]pyrazine derivatives. Such investigations would be crucial for understanding their mode of action, optimizing their structure for improved potency and selectivity, and further developing them as potential therapeutic agents for parasitic diseases. The exploration of their mechanisms of action will be a critical next step in the journey of these compounds from promising hits to potential drug candidates. mdpi.com

Applications in Advanced Materials Science and Optoelectronics

Design and Synthesis of Functional Materials Based on Thieno[2,3-b]pyrazine (B153567) Scaffolds

The functionalization of the thieno[2,3-b]pyrazine scaffold is crucial for tailoring the properties of the resulting materials for specific applications. Ethyl thieno[2,3-b]pyrazine-6-carboxylate serves as a versatile starting material for the synthesis of more complex molecular architectures. A key strategy involves the introduction of various functional groups at different positions of the heterocyclic core to modulate the electronic energy levels, solubility, and solid-state packing of the molecules.

One of the primary methods for elaborating the structure of thieno[2,3-b]pyrazine derivatives is through cross-coupling reactions. For instance, derivatives such as methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate, a compound closely related to the ethyl ester, have been successfully employed in palladium-catalyzed reactions like the Buchwald-Hartwig C-N cross-coupling. nih.govmdpi.com This allows for the introduction of (hetero)arylamino groups, leading to the formation of donor-acceptor type structures with potential applications in organic electronics. nih.govmdpi.com The reaction conditions, including the choice of ligands and solvents, are critical and depend on the electronic nature of the substrates. nih.govmdpi.com

Another significant synthetic route for functionalization is the Sonogashira cross-coupling reaction, which has been used to introduce arylalkynyl groups at the C6 and C7 positions of the thieno[2,3-b]pyrazine core. This method opens up pathways to extend the π-conjugation of the system, a key factor in tuning the optical and electronic properties of the material.

The inherent reactivity of the thieno[2,3-b]pyrazine system, although influenced by the electron-withdrawing pyrazine (B50134) ring, allows for selective halogenation. This provides valuable intermediates for further derivatization through various cross-coupling reactions, enabling the synthesis of a wide array of functional materials.

Development of Emissive Materials for Optoelectronic Devices

The thieno[2,3-b]pyrazine core is a promising component in the design of emissive materials for optoelectronic devices such as organic light-emitting diodes (OLEDs). The combination of electron-donating and electron-accepting moieties within the same molecule can lead to efficient intramolecular charge transfer (ICT), which is often associated with strong fluorescence.

While specific data for this compound is limited, studies on the isomeric thieno[3,4-b]pyrazine (B1257052) scaffold suggest the potential for NIR emission in this class of compounds. The incorporation of strong donor and acceptor units linked by a π-conjugated bridge containing the thienopyrazine core can significantly lower the energy of the excited state, leading to emission in the NIR region of the electromagnetic spectrum. For example, donor-acceptor-donor (D-A-D) molecules based on a thienopyrazine core have been shown to exhibit visible-NIR emissions with large Stokes shifts, making them promising candidates for applications in luminescent solar concentrators (LSCs).

The versatility of the thieno[2,3-b]pyrazine scaffold allows for its integration into various fluorescent and luminescent systems. By carefully selecting the donor and acceptor units and modifying the π-conjugated bridge, it is possible to fine-tune the emission color across the visible spectrum. For instance, related heterocyclic systems like pyrido[2,3-b]pyrazine (B189457) have been utilized to create a family of fluorescent materials spanning from blue to red by systematically tuning the band gap. This suggests that similar strategies could be applied to thieno[2,3-b]pyrazine derivatives to develop a range of emissive materials for OLEDs and other display technologies.

To illustrate the potential photophysical properties of functionalized thienopyrazine systems, the following table presents data for related donor-acceptor molecules based on the isomeric thieno[3,4-b]pyrazine core.

CompoundAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (%)
TPz-based Dye 1552700148~5
TPz-based Dye 2571710139~4
TPz-based Dye 3647805158~2

This table presents representative data for donor-acceptor molecules based on the isomeric thieno[3,4-b]pyrazine core to illustrate the potential photophysical properties of this class of compounds.

Exploration in Solar Energy Conversion Technologies

The electron-accepting nature of the thieno[2,3-b]pyrazine core makes it a compelling candidate for use in organic solar cells (OSCs). In the design of materials for OSCs, a donor-acceptor architecture is often employed to facilitate charge separation and transport.

Thieno[2,3-b]pyrazine derivatives can be engineered to act as either the electron donor or, more commonly, the electron acceptor component in the active layer of an OSC. By pairing a thienopyrazine-based acceptor with a suitable polymer donor, it is possible to create a bulk heterojunction (BHJ) with a favorable morphology for efficient exciton (B1674681) dissociation and charge collection. The performance of such devices is highly dependent on the energy levels of the donor and acceptor materials, which can be fine-tuned through chemical modification of the thieno[2,3-b]pyrazine scaffold. For example, polymers incorporating the isomeric thieno[3,4-b]pyrazine unit have been investigated as donor materials in BHJ solar cells, achieving power conversion efficiencies of over 3.5%.

The inherent donor-acceptor character of functionalized thieno[2,3-b]pyrazine derivatives promotes intramolecular charge transfer upon photoexcitation, a critical process for the generation of free charge carriers in photovoltaic devices. Furthermore, the ability of the pyrazine ring to stabilize negative charges suggests that these materials may also have potential applications in energy storage, such as in the electrodes of rechargeable batteries or supercapacitors. The reversible reduction and oxidation of these materials are key to their charge storage capabilities.

The following table summarizes the performance of some organic solar cells utilizing polymers based on the isomeric thieno[3,4-b]pyrazine scaffold, highlighting the potential of this heterocyclic system in photovoltaic applications.

Polymer DonorAcceptorPower Conversion Efficiency (%)Open-Circuit Voltage (V)Short-Circuit Current (mA/cm²)Fill Factor (%)
PBDT-TPPC₇₁BM2.770.757.8547
PBDTn-TPPC₇₁BM3.580.828.5451
Fluorene-TP CopolymerFullerene Derivative1.4---

This table presents performance data for organic solar cells based on polymers containing the isomeric thieno[3,4-b]pyrazine unit to illustrate the potential of this heterocyclic system in photovoltaic applications.

Future Research Directions and Interdisciplinary Perspectives

Innovations in Synthetic Strategies and Methodologies

Future research into Ethyl thieno[2,3-b]pyrazine-6-carboxylate and its derivatives will likely concentrate on developing more efficient, versatile, and sustainable synthetic methodologies. While established methods exist, the next wave of innovation will aim to improve yield, reduce reaction steps, and enhance molecular diversity.

Key areas for development include:

Catalyst System Advancement: Exploration of novel catalyst systems, including more robust palladium, copper, and rhodium catalysts, could lead to milder reaction conditions and broader substrate scope. mdpi.com Rh(III)-catalyzed C-H activation, for instance, has been used for synthesizing related fused lactones and represents a promising avenue for creating more complex derivatives. mdpi.com

Flow Chemistry: The adoption of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of thieno[2,3-b]pyrazine (B153567) intermediates and final products.

Photoredox Catalysis: Light-mediated catalysis offers a green and powerful tool for forging new bonds and could be applied to develop novel C-H functionalization or cross-coupling reactions on the thieno[2,3-b]pyrazine core.

Advanced Computational Modeling for Rational Design of Bioactive Molecules and Materials

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel molecules. For the thieno[2,3-b]pyrazine scaffold, advanced computational modeling will be pivotal in rationally designing new derivatives with tailored properties.

Future computational efforts will likely involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to investigate the electronic and spectroscopic properties of new derivatives, providing insights into their reactivity and potential applications. nih.gov Theoretical studies on the excited states of isomeric thieno[3,4-b]pyrazines using methods like CASPT2 can guide the design of materials with specific photophysical properties. aip.org

Molecular Docking and Dynamics: To design new therapeutic agents, molecular docking studies can predict the binding modes of thieno[2,3-b]pyrazine derivatives within the active sites of biological targets, such as protein kinases. researchgate.netnih.gov Subsequent molecular dynamics simulations can then be used to assess the stability of these interactions and refine the molecular design.

Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR studies can reveal the key structural features required for potent biological activity, guiding the synthesis of more effective compounds and predicting the activity of virtual libraries of derivatives. researchgate.net

Broadening the Spectrum of Investigated Biological Targets and Pathways

While derivatives of the thieno[2,3-b]pyrazine core have been investigated as inhibitors of kinases like B-Raf and for their general antitumor properties, a vast landscape of biological targets remains unexplored. mdpi.comgoogle.com Future research will aim to systematically screen these compounds against a wider array of targets to uncover new therapeutic potential.

Promising areas of investigation include:

Kinase Inhibition: Beyond B-Raf, the scaffold could be optimized to target other kinases implicated in cancer and inflammatory diseases, such as PI3K, Src, or VEGFR-2, which have been targeted by related thienopyrimidine and thienopyridine structures. nih.govmdpi.com

Cell Cycle Regulation: Certain derivatives have shown the ability to induce G2/M cell cycle arrest. nih.gov Further studies could focus on identifying the specific molecular targets within the cell cycle machinery, such as cyclin-dependent kinases (CDKs). nih.gov

Epigenetic Targets: The thieno[2,3-b]pyrazine scaffold could be explored for its potential to modulate epigenetic enzymes like histone deacetylases (HDACs) or methyltransferases, which are critical targets in oncology.

Antiparasitic and Antimicrobial Activity: Preliminary studies on related compounds have shown activity against parasites like Trypanosoma brucei and Leishmania infantum. mdpi.com A broader screening against various pathogens could unveil new leads for infectious diseases.

Expanding Applications in Emerging Fields of Material Science

The isomeric thieno[3,4-b]pyrazine (B1257052) system has been extensively studied as a building block for low band-gap conjugated polymers for applications in organic electronics. nih.govdtic.milresearchgate.net This suggests a significant, yet largely untapped, potential for this compound and its derivatives in material science.

Future research could focus on:

Organic Conductors: Polymerization of suitably functionalized thieno[2,3-b]pyrazine monomers could lead to new processable, low band-gap polymers. dtic.mil The electronic properties of these materials could be fine-tuned by modifying the substituents on the core structure. nih.gov

Organic Photovoltaics (OPVs): Donor-acceptor copolymers incorporating the electron-deficient thieno[2,3-b]pyrazine unit could be designed and synthesized for use in the active layer of organic solar cells.

Sensors and Emitters: The fused heterocyclic structure can serve as a core for fluorescent sensors or emitters in organic light-emitting diodes (OLEDs). The introduction of specific functional groups could allow for the selective detection of ions or small molecules.

Coordination Chemistry: The pyrazine (B50134) nitrogen atoms can act as ligands for metal ions, opening possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs). rsc.org For example, 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine has been used as a bridging ligand for ruthenium(II) complexes, demonstrating enhanced metal-metal communication. rsc.org

Synergistic Research at the Interface of Synthetic Chemistry, Biology, and Physics

The most profound advancements will emerge from research that transcends traditional disciplinary boundaries. A synergistic approach integrating synthetic chemistry, molecular and cellular biology, and chemical physics will be essential for a holistic understanding and application of the thieno[2,3-b]pyrazine scaffold.

This interdisciplinary nexus would involve:

Integrated Design-Synthesize-Test Cycles: Computational physicists and chemists can design novel derivatives with predicted biological activity or material properties. Synthetic chemists can then develop efficient routes to these target molecules. Biologists and material scientists would subsequently test these compounds, with the resulting data feeding back to refine the computational models for the next design cycle. nih.gov

Biophysical Characterization: Techniques such as X-ray crystallography and advanced spectroscopy can be used to study the interactions of bioactive thieno[2,3-b]pyrazine derivatives with their protein targets at an atomic level, providing crucial data for structure-based drug design. rsc.org

Smart Materials Development: Combining the biological activity of the scaffold with its potential material properties could lead to "smart" materials, such as biocompatible sensors for in vivo diagnostics or drug-eluting coatings for medical devices.

By embracing these future research directions, the scientific community can fully exploit the chemical versatility of this compound, paving the way for new discoveries in medicine, electronics, and beyond.

Q & A

What are the common synthetic routes for Ethyl thieno[2,3-b]pyrazine-6-carboxylate, and how can reaction conditions be optimized to minimize byproduct formation?

Methodological Answer:
A regioselective synthesis involves condensing 1,1-diethoxyacetophenone with 2,3-diamino-3-phenylthioacrylonitrile under controlled temperatures (60–80°C) and inert atmospheres (N₂/Ar) to favor the thienopyrazine core . Alternatively, hydrazine hydrate in ethanol can yield the target compound, but side reactions (e.g., formation of acetohydrazide byproducts) may occur. Optimization includes:

  • Temperature control : Heating at reflux (78°C) minimizes decomposition.
  • Stoichiometry : Excess hydrazine (1.5–2.0 equiv) drives the reaction to completion.
  • Purification : Column chromatography (silica gel, hexane/EtOAc 3:1) isolates the desired product .

How can computational modeling predict the regioselectivity of this compound formation during cyclization reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to compare activation energies for competing cyclization pathways. For example:

  • Pathway A : Thiophene ring closure via nucleophilic attack at C2.
  • Pathway B : Pyrazine ring formation at C6.
    Results show Pathway A is favored by 8–12 kcal/mol due to lower steric hindrance. Experimental validation via LC-MS (monitoring intermediates) and X-ray crystallography confirms the dominant product .

What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituents (e.g., ethyl ester δ ~4.3 ppm quartet, thiophene protons δ ~7.0–7.5 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups .
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and C-S bonds (650–750 cm⁻¹) .
  • X-ray Crystallography : Resolve bond lengths (e.g., C6–N1 = 1.34 Å) and dihedral angles to validate planar thienopyrazine structure .
  • Elemental Analysis : Ensure <0.3% deviation from theoretical C/H/N/S values .

How can researchers resolve contradictions in reported synthetic yields of this compound derivatives across studies?

Methodological Answer:
Discrepancies often arise from:

  • Starting material purity : Use HPLC (>98% purity) for key reagents.
  • Reaction scale : Pilot small-scale reactions (1–5 mmol) before scaling up.
  • Analytical methods : Standardize yield calculations via quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene).
    A Design of Experiments (DoE) approach evaluates variables (solvent polarity, catalyst loading) to identify optimal conditions .

What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, chemical goggles, and lab coats are mandatory .
  • Storage : Keep in amber vials under argon at –20°C to prevent oxidation .
  • Spill management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as hazardous waste .
  • Emergency exposure : For skin contact, wash with 10% ethanol/water; for inhalation, move to fresh air and monitor for respiratory irritation .

How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:
The electron-deficient pyrazine ring facilitates Suzuki-Miyaura couplings at C3/C5 positions. Key factors:

  • Ligand selection : Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) for aryl boronic acids.
  • Electronic effects : Electron-withdrawing substituents (e.g., –NO₂) at C7 increase reactivity by lowering LUMO energy (DFT-calculated ΔLUMO = –1.2 eV) .
    Monitor reaction progress via TLC (Rf ~0.4 in EtOAc/hexane) and isolate via recrystallization (MeOH/H₂O) .

What strategies mitigate decomposition of this compound under acidic or basic conditions?

Methodological Answer:

  • pH control : Maintain neutral conditions (pH 6–8) during reactions. Buffers like phosphate (50 mM) stabilize the ester group .
  • Temperature : Avoid heating >60°C in protic solvents (e.g., H₂O/EtOH).
  • Protecting groups : Temporarily protect the ester with tert-butyl groups using Boc₂O/DMAP, then deprotect with TFA .

How can researchers validate the purity of this compound for pharmacological assays?

Methodological Answer:

  • HPLC : Use a C18 column (ACN/H₂O 70:30, 1.0 mL/min) to achieve >99% purity (retention time ~6.2 min) .
  • GC-MS : Confirm absence of volatile impurities (e.g., residual solvents) with a DB-5 column (He carrier gas, 40–280°C gradient) .
  • Karl Fischer titration : Ensure water content <0.1% w/w .

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